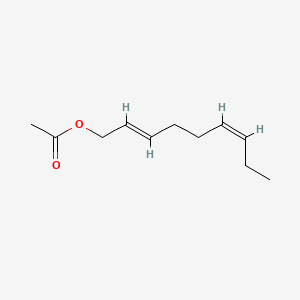

(e,z)-2,6-Nonadienyl acetate

Description

Contextualization within Semiochemical Research Paradigms

(E,Z)-2,6-Nonadienyl acetate (B1210297) functions as a semiochemical, influencing the behavior of other organisms. In the realm of pest management, it is recognized for its pheromone-like properties, acting as an attractant for certain insect species. ontosight.ai This makes it a valuable tool in the development of pheromone traps and lures for monitoring and controlling pest populations. ontosight.ai For instance, it is known to attract certain species of cucumber beetles and corn rootworms. pestwizard.com

Beyond its role as a pheromone, this compound is a significant contributor to the characteristic aroma of various fruits and plants. It is a key flavor and fragrance agent, known for its spicy cucumber odor with a violet leaf note upon dilution. daisyo-sales.co.jpulprospector.com This scent profile is integral to the sensory experience of foods like honeydew melons. scielo.brresearchgate.net The compound's presence in violet leaf absolute also highlights its importance in the fragrance industry. femaflavor.org

Historical Perspectives on its Identification and Elucidation of Initial Significance

The identification of (E,Z)-2,6-nonadienyl acetate in natural sources has been a gradual process, often linked to the analysis of complex volatile mixtures in plants. A notable discovery was its identification for the first time in honeydew melon (Cucumis melo var. inodorus) using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS/MS). researchgate.netresearchgate.net This finding was significant as it highlighted the contribution of this specific ester to the melon's characteristic aroma. researchgate.net Prior to this, related C9 aldehydes and alcohols were more commonly associated with melon and cucumber scents. mdpi.com The ongoing research into the volatile compounds of various fruits continues to refine our understanding of the distribution and importance of this compound in nature. researchgate.net

Overview of Stereoisomeric Forms and their Distinct Roles in Biological Systems

The "(E,Z)" designation in this compound refers to the specific stereochemistry of the double bonds within the molecule. This precise spatial arrangement of atoms is crucial to its biological activity. Different stereoisomers, such as the (E,E) form, exist and can elicit different biological responses. nih.gov The specificity of insect pheromone receptors, for example, often means that only one specific isomer is active, or that a precise ratio of isomers is required for an optimal response. While the (E,Z) isomer is prominent in many biological systems, the roles of other stereoisomers continue to be an active area of research.

| Stereoisomer | Common Name/Synonym | Known Biological Significance |

| This compound | trans,cis-2,6-Nonadienyl acetate | Attractant for certain cucumber beetle species; key aroma component of honeydew melon and violet leaf. ontosight.aipestwizard.comresearchgate.netfemaflavor.org |

| (E,E)-2,6-Nonadienyl acetate | trans,trans-2,6-Nonadienyl acetate | Also a known fragrance and flavor component. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2E,6Z)-nona-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3/b5-4-,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHONGPVFPQQOSO-FTGFODROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904430 | |

| Record name | 2E,6Z)-Nona-2,6-dienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; violet leaf, spicy cucumber aroma | |

| Record name | (E,Z)-2,6-Nonadien-1-ol acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, soluble (in ethanol) | |

| Record name | (E,Z)-2,6-Nonadien-1-ol acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.907 | |

| Record name | (E,Z)-2,6-Nonadien-1-ol acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68555-65-7 | |

| Record name | 2,6-Nonadien-1-ol, 1-acetate, (2E,6Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadienyl acetate, (2E,6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Nonadien-1-ol, 1-acetate, (2E,6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2E,6Z)-Nona-2,6-dienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,6Z)-nona-2,6-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADIENYL ACETATE, (2E,6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0739513TYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of E,z 2,6 Nonadienyl Acetate

Invertebrate Source Organisms and Associated Ecological Contexts

In the invertebrate world, (E,Z)-2,6-nonadienyl acetate (B1210297) is primarily known for its role as a semiochemical, a chemical substance that carries a message. These messages are vital for behaviors such as mating and aggregation.

Female moths of many species release complex blends of volatile compounds to attract males for mating. These sex pheromones are often highly specific, ensuring that only males of the same species are attracted. While a comprehensive list of all lepidopteran species utilizing (E,Z)-2,6-nonadienyl acetate is extensive, research has shown its presence in the pheromone blends of various moths. nih.govbiorxiv.org The precise ratio of this compound to other compounds in the pheromone blend is often critical for eliciting a behavioral response in males. The use of synthetic pheromones, including this compound, has become a valuable tool in pest management for monitoring and disrupting the mating of pest insects. nih.govontosight.ai

This compound has also been identified as a component of pheromones in certain beetle species. For instance, it is a terpenoid compound found in the male square-necked grain beetle, Cathartus quadricollis. acs.org Additionally, males of the grain beetle Cryptolestes turcicus produce small amounts of (6E)-7-methyl-3-propyl-2,6-nonadienyl acetate, a structurally related compound. researchgate.net In some cases, while present, this acetate may not be the primary active component in laboratory bioassays. researchgate.netresearchgate.net

| Coleopteran Species | Pheromone Component | Ecological Context |

| Cathartus quadricollis (Square-necked grain beetle) | This compound | Male-produced terpenoid. acs.org |

| Cryptolestes turcicus (Grain beetle) | (6E)-7-methyl-3-propyl-2,6-nonadienyl acetate | Minor male-produced compound. researchgate.net |

The investigation of semiochemicals in the vast world of arthropods is an ongoing field of research. While the primary focus has been on Lepidoptera and Coleoptera, it is plausible that this compound or its isomers play a role in the chemical communication of other arthropod systems as well. Further research is needed to fully elucidate its distribution and function across this diverse phylum.

Plant Source Organisms and their Volatile Emissions

In the plant kingdom, this compound is a contributor to the complex bouquet of volatile organic compounds (VOCs) that create the characteristic aroma of certain fruits and plants.

The aroma of melons, particularly those in the Cucumis melo species, is a complex mixture of various volatile compounds. Research has identified this compound as a constituent of melon aroma. researchgate.netmdpi.com Its presence was confirmed for the first time in honeydew melon (Cucumis melo var. inodorus) using sensitive gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) methods, as its levels were too low to be detected by classical GC-MS analysis. researchgate.netchimia.ch

In cantaloupe melons, this compound has also been detected, although in very small amounts. ucp.pt The concentration of this and other volatile compounds can change during the growth, maturation, and storage of the fruit. ashs.orgresearchgate.net For instance, in fresh-cut cantaloupe, this compound was only detected on the day of processing. ucp.pt

The isolation and identification of these volatile compounds from melons typically involve methods such as hydrodistillation under vacuum followed by solid-phase extraction, and subsequent analysis by GC-MS and gas chromatography-olfactometry (GC-O). researchgate.net

| Melon Variety | Key Research Finding |

| Honeydew melon (Cucumis melo var. inodorus) | This compound was identified for the first time in melon using a sensitive GC-MS/MS method. researchgate.net |

| Cantaloupe melon (Cucumis melo) | This compound is present in very small amounts and its concentration is affected by storage. ucp.pt |

Beyond the Cucurbitaceae family, the nine-carbon aldehydes, alcohols, and their corresponding esters, including acetates, are recognized as fruit odor and flavor components in various other plants. annualreviews.org These compounds are derived from the lipoxygenase (LOX) pathway. While specific identification of this compound in a wide range of other botanical sources requires further investigation, its precursor, (E,Z)-2,6-nonadienal, is known to occur in a variety of plants, suggesting the potential for the corresponding acetate to be present as well. thegoodscentscompany.com For example, extracts of Ferula caspica have been found to contain various secondary metabolites, highlighting the chemical diversity within the plant kingdom. nih.gov

Microbial Production and Biocatalytic Pathways

This compound, while known for its contribution to the characteristic aroma of plants like cucumber and melon, is also synthesized through microbial activity. thegoodscentscompany.complos.org The production of this and other volatile esters by microorganisms is a key process in the development of flavor profiles in fermented foods and beverages.

Bacteria, particularly species from the genus Acetobacter, have been identified as producers of this compound. During the process of vinegar production from prickly pear, Acetobacter species are responsible for the acetification of the fruit wine. Analysis of the volatile compounds in the resulting vinegar has shown the presence of trans,cis-2,6-nonadienyl acetate, indicating that the bacteria facilitate its synthesis during fermentation. nih.gov

Yeast fermentation is another significant source of volatile esters, including acetates. While direct microbial fermentation solely for this compound is not a primary industrial focus, its formation is noted in processes like winemaking. researchgate.netresearchgate.net The biocatalytic pathways in yeast involve two principal stages: the formation of the precursor alcohol, (E,Z)-2,6-nonadien-1-ol, and its subsequent esterification.

The precursor alcohol and its corresponding aldehyde, (E,Z)-2,6-nonadienal, are C9 compounds derived from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic and linolenic acid. researchgate.net In yeast and other microorganisms, higher alcohols can also be formed via the Ehrlich pathway from amino acids. researchgate.net

The final and crucial step is the esterification of the alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule, typically acetyl-CoA, to the alcohol, forming the corresponding acetate ester. researchgate.net In yeast, the expression of AAT genes is critical for the production of flavor-active esters like isoamyl acetate and phenethyl acetate, and this same mechanism is responsible for the synthesis of this compound when its precursor alcohol is available. researchgate.netresearchgate.net

| Microbial Source | Metabolic Process | Key Enzymes/Pathways | Precursors |

| Acetobacter species | Acetic Acid Fermentation (Vinegar) | Unknown specific enzymes, general metabolism | (E,Z)-2,6-nonadien-1-ol, Acetyl-CoA |

| Saccharomyces and non-Saccharomyces yeasts | Alcoholic Fermentation (Wine) | Alcohol Acyltransferases (AATs), Lipoxygenase (LOX) Pathway, Ehrlich Pathway | Linoleic/Linolenic Acid, Amino Acids, Acetyl-CoA |

Advanced Techniques for Isolation from Complex Biological Matrices

The detection and isolation of this compound from complex biological sources, such as fruit tissues or fermentation broths, present a significant analytical challenge due to its volatility and typically low concentrations. researchgate.netucp.pt Consequently, advanced and highly sensitive techniques are required for its accurate identification and quantification.

A cornerstone of modern volatile analysis is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique separates volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for structural elucidation. researchgate.net

To enhance sensitivity and selectivity, especially for trace-level compounds in a complex matrix, Tandem Mass Spectrometry (GC-MS/MS) is employed. This method was instrumental in the definitive identification of this compound in honeydew melon, a discovery that helped register it as a new natural flavor ingredient. chimia.ch GC-MS/MS uses multiple stages of mass analysis to filter out background noise and provide unambiguous confirmation of the compound's presence. chimia.ch

Effective isolation from the sample matrix prior to GC analysis is critical. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique. unimore.itresearchgate.net For this method, a coated fiber is exposed to the headspace (the gas phase) above the sample. Volatile compounds, including this compound, adsorb onto the fiber, which is then directly inserted into the GC injector for analysis. unimore.it This technique concentrates the analytes, increasing detection sensitivity.

Further advancements include two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry, such as Time-of-Flight (TOF-MS). GCxGC provides superior separation power for extremely complex mixtures by passing the sample through two different chromatography columns, resolving compounds that would otherwise overlap. chimia.ch

| Technique | Principle | Application for this compound | References |

| HS-SPME | Adsorption of volatile analytes from the sample headspace onto a coated fiber for concentration and injection. | Extraction and concentration from fruit tissues, pomace, and fermented liquids prior to GC analysis. | unimore.itresearchgate.net |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection and identification based on mass-to-charge ratio. | Routine identification and profiling of the compound in aroma studies of fruits and fermented products. | researchgate.net |

| GC-MS/MS | A highly selective and sensitive technique involving multiple stages of mass analysis for unambiguous compound identification. | Definitive confirmation and trace-level quantification in complex matrices like melon, leading to its registration as a natural flavor. | chimia.ch |

Biosynthetic Pathways and Metabolic Transformations of E,z 2,6 Nonadienyl Acetate

Enzymatic Mechanisms for De Novo Synthesis in Eukaryotes

The biosynthesis of (E,Z)-2,6-nonadienyl acetate (B1210297) is a multi-step process that begins with the lipoxygenase pathway and culminates in an esterification reaction. This pathway is responsible for the production of a wide range of C6 and C9 aldehydes and alcohols from the breakdown of polyunsaturated fatty acids researchgate.net.

The initial step in the biosynthesis of (E,Z)-2,6-nonadienyl acetate in plants is the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by the enzyme lipoxygenase (LOX) researchgate.netfrontiersin.org. This reaction introduces a hydroperoxy group onto the fatty acid backbone. Specifically, linoleic and linolenic acids are converted to 9- or 13-hydroperoxy-linole(n)ic acids researchgate.net.

These hydroperoxides are then cleaved by a second enzyme, hydroperoxide lyase (HPL), which is a member of the cytochrome P450 enzyme family researchgate.net. The action of HPL on the 9-hydroperoxide of linoleic or linolenic acid results in the formation of C9 aldehydes, such as (3Z)-nonenal and (2E,6Z)-nonadienal researchgate.net. These aldehydes are the direct precursors to the alcohol moiety of this compound. The HPL enzyme itself can be unstable, which presents challenges in its industrial application for producing flavor compounds researchgate.netmdpi.com.

Table 1: Key Enzymes in the Early Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Lipoxygenase | LOX | Dioxygenation of fatty acids | Linoleic acid, Linolenic acid | 9- or 13-hydroperoxy fatty acids |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxy fatty acids | 9-hydroperoxy fatty acids | C9 aldehydes (e.g., nonenals) |

The final step in the formation of this compound is the esterification of the corresponding alcohol, (E,Z)-2,6-nonadien-1-ol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) frontiersin.orgnih.gov. AATs facilitate the transfer of an acyl group from an acyl-CoA donor, typically acetyl-CoA, to an alcohol acceptor nih.gov.

AATs exhibit broad substrate specificity, meaning they can act on a variety of alcohols and acyl-CoAs, leading to the production of a diverse array of esters nih.govbiorxiv.org. In the context of this compound biosynthesis, a specific AAT utilizes (E,Z)-2,6-nonadien-1-ol as the alcohol substrate and acetyl-CoA as the acyl donor. Research on apricot fruit has identified specific AAT genes, such as PaAAT1, that are responsible for the production of C6 esters like (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate, demonstrating the crucial role of these enzymes in fruit aroma development frontiersin.org. While the specific AAT responsible for this compound formation has not been explicitly characterized in all organisms, the general mechanism is well-established.

The primary precursors for the biosynthesis of this compound are polyunsaturated fatty acids, namely linoleic acid (C18:2) and linolenic acid (C18:3) researchgate.net. These fatty acids are common components of plant cell membranes. The degradation of these fatty acids through the lipoxygenase pathway provides the C9 backbone necessary for the formation of the nonadienol moiety researchgate.net.

In some organisms, such as yeast, the biosynthesis of acetate esters relies on the availability of acetyl-CoA and various alcohols researchgate.net. The acetyl-CoA is a central metabolite derived from various metabolic pathways, including carbohydrate and amino acid metabolism. The alcohols can be derived from amino acid degradation via the Ehrlich pathway or from the reduction of aldehydes generated through fatty acid metabolism. While the primary route to (E,Z)-2,6-nonadien-1-ol in plants is through the LOX pathway acting on C18 fatty acids, the ultimate source of the acetyl group for the final esterification step is the general metabolic pool of acetyl-CoA.

Stereochemical Control and Regiospecificity in Biosynthesis

The biosynthesis of this compound involves a high degree of stereochemical and regiospecific control. The lipoxygenase enzyme exhibits both regiospecificity, determining the position of oxygenation on the fatty acid chain (e.g., C-9 or C-13), and stereospecificity, leading to the formation of a specific stereoisomer of the hydroperoxide mdpi.com.

The geometry of the double bonds in the final product, this compound, is a direct consequence of the enzymatic reactions in the biosynthetic pathway. The initial double bond configuration in the precursor fatty acid and the specificities of the enzymes involved, including potential isomerases, dictate the final stereochemistry of the molecule. While the general principles of stereochemical control in pathways like polyketide biosynthesis are being elucidated, the specific enzymatic mechanisms that ensure the formation of the (E,Z) isomer of 2,6-nonadienyl acetate are an area of ongoing research nih.gov.

Genetic Regulation of Biosynthetic Enzymes and Gene Expression Studies

The production of this compound is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes, such as LOX, HPL, and AATs, is often developmentally and environmentally controlled. For instance, the expression of AAT genes has been shown to increase significantly during fruit ripening, which correlates with the increased production of esters that contribute to the fruit's aroma frontiersin.org.

Studies on the regulation of ester synthesis in yeast have revealed that the transcription of AAT genes, such as ATF1, is influenced by factors like oxygen levels and the presence of unsaturated fatty acids nih.gov. These regulatory mechanisms ensure that ester production is coordinated with other metabolic processes in the cell. While specific gene expression studies focusing solely on this compound are limited, the broader understanding of the genetic regulation of the LOX pathway and ester synthesis provides a framework for how its production is controlled.

Biotransformation and Catabolism in Biological Systems

Once synthesized, this compound can undergo further metabolic transformations or catabolism in biological systems. Biotransformation processes can modify the structure of the acetate, potentially altering its biological activity or aroma profile. For example, microbial transformations of similar acetate esters have been shown to involve hydrolysis of the ester bond to release the corresponding alcohol, followed by further oxidation or other modifications of the molecule nih.gov.

The catabolism of this compound likely involves the initial hydrolysis of the ester linkage by esterases, yielding (E,Z)-2,6-nonadien-1-ol and acetic acid. The resulting alcohol and fatty acid can then enter general metabolic pathways to be further broken down and utilized by the organism. Engineered metabolic pathways in microorganisms have demonstrated the potential to transform various precursor molecules into valuable compounds, highlighting the adaptability of biological systems to metabolize a wide range of organic molecules nih.gov.

Table 2: Chemical Compounds Mentioned

Chemoenzymatic and Total Synthetic Methodologies for E,z 2,6 Nonadienyl Acetate

Stereoselective and Stereocontrolled Synthesis Approaches

The precise arrangement of the double bonds in (E,Z)-2,6-nonadienyl acetate (B1210297) is paramount to its characteristic violet leaf aroma. Consequently, stereoselective and stereocontrolled synthesis strategies are critical. A primary challenge lies in the selective formation of the E-configured double bond at the 2-position and the Z-configured double bond at the 6-position.

One notable approach involves the synthesis of the precursor alcohol, (E,Z)-2,6-nonadien-1-ol. A common strategy begins with (Z)-3-hexen-1-ol, which already contains the required Z-configured double bond. This starting material can be converted to its corresponding halide and subsequently transformed into a Grignard reagent. The reaction of this Grignard reagent with acrolein yields 1,6-nonadien-3-ol. An allylic rearrangement can then be employed to furnish the desired (E,Z)-2,6-nonadien-1-ol, which is then acetylated. chemicalbook.com

Another strategy focuses on the synthesis of the corresponding aldehyde, (E,Z)-2,6-nonadienal. This can be achieved through the condensation of malonic acid with cis-4-heptenal, which establishes the C9 backbone. The resulting dienoic acid undergoes esterification, followed by reduction to the alcohol, and subsequent oxidation to the target aldehyde. scentree.co The aldehyde can then be selectively reduced to the (E,Z)-2,6-nonadien-1-ol and acetylated. The stereochemistry of the newly formed double bond in these methods is often controlled by the choice of reagents and reaction conditions. For instance, the Wittig reaction and its variations are powerful tools for stereoselectively forming double bonds, where the choice of a stabilized or non-stabilized ylide can influence the E/Z selectivity. organic-chemistry.org

Chemoenzymatic methods offer a high degree of stereoselectivity. Lipases, for example, can be employed for the kinetic resolution of racemic alcohols through enantioselective transesterification. This can be applied to intermediates in the synthetic pathway to enrich the desired enantiomer. Furthermore, ene-reductases are biocatalysts capable of asymmetric reduction of α,β-unsaturated compounds, which could be utilized in pathways involving unsaturated ketone or aldehyde intermediates to set specific stereocenters. mdpi.com

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have been conceptually applied to the synthesis of unsaturated acetates like (E,Z)-2,6-nonadienyl acetate.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction of the molecule. | Conceptually simple to plan. | Lower overall yield in long sequences, inflexible. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, more efficient, greater flexibility. | Requires more complex planning and fragment coupling strategies. |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical production of this compound. Key factors influencing yield include the choice of reagents, reaction conditions (temperature, solvent, concentration), and purification methods.

In Wittig-type reactions, the choice of the phosphonium (B103445) ylide and the base is critical for both yield and stereoselectivity. The removal of the triphenylphosphine (B44618) oxide byproduct can also be a challenge in large-scale reactions, and alternative methods like the Horner-Wadsworth-Emmons reaction are often preferred as the phosphate (B84403) byproduct is water-soluble and easier to remove. pitt.edu

For the final acetylation step, which is typically a high-yielding reaction, optimization involves selecting the appropriate acetylating agent (e.g., acetic anhydride, acetyl chloride) and catalyst (e.g., pyridine, DMAP), and ensuring complete conversion to simplify purification.

Scalability from the laboratory to larger-scale production presents several challenges. Reactions that are straightforward on a small scale may require significant modification for larger batches. For example, exothermic reactions may require more efficient heat management. The use of hazardous or expensive reagents may also be less feasible on a larger scale. Therefore, the selection of a synthetic route that is not only high-yielding but also safe, cost-effective, and uses readily available starting materials is essential for industrial application.

Green Chemistry Principles and Sustainable Synthesis Routes

The flavor and fragrance industry is increasingly embracing green chemistry principles to develop more sustainable and environmentally friendly production methods. tandfonline.com For the synthesis of this compound, this involves several considerations.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring biosynthetic pathways that utilize renewable resources is a key aspect of green chemistry. For instance, the precursor (E,Z)-2,6-nonadienal can be formed biosynthetically from α-linolenic acid, a common fatty acid in plants, through the action of hydroperoxide lyases. wikipedia.org This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis.

Biocatalysis: The use of enzymes, such as lipases for esterification and reductases for stereoselective reductions, offers several advantages. wikipedia.org Biocatalytic reactions are often performed under mild conditions (temperature, pH), are highly selective, and can reduce the need for protecting groups and the use of hazardous reagents. scentree.co Lipase-catalyzed acetylation of (E,Z)-2,6-nonadien-1-ol using a benign acyl donor like ethyl acetate can be a greener alternative to traditional chemical acetylation.

Solvent Selection: The choice of solvents has a significant environmental impact. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. For example, enzymatic acetylations can sometimes be carried out in neat substrates or in greener solvents like ethylene (B1197577) glycol diacetate. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing routes that minimize byproduct formation. |

| Renewable Feedstocks | Utilizing plant-derived precursors like α-linolenic acid. |

| Biocatalysis | Employing enzymes (lipases, reductases) for selective transformations. |

| Safer Solvents | Using environmentally benign solvents or solvent-free conditions. |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible, meeting the growing demand for sustainable products in the flavor and fragrance market.

Neuroethological and Behavioral Efficacy of E,z 2,6 Nonadienyl Acetate

Olfactory Receptor Neuron (ORN) Activation and Electrophysiological Responses

The detection of (E,Z)-2,6-nonadienyl acetate (B1210297) begins at the periphery of the insect olfactory system, specifically within the olfactory sensilla located on the antennae. Olfactory Receptor Neurons (ORNs) housed within these sensilla are responsible for converting the chemical signal into an electrical one. The response of these neurons can be measured using electrophysiological techniques.

Electroantennography (EAG) is a technique used to measure the summed electrical potential from the entire antenna in response to an odor stimulus, providing a general assessment of an insect's olfactory sensitivity to a given compound. While direct EAG data for (E,Z)-2,6-nonadienyl acetate is not extensively detailed in available literature, studies on closely related C9 aldehydes and alcohols, which are characteristic "cucumber-like" aroma compounds, provide strong evidence for the antennal detection of this chemical class by the melon fly, Bactrocera cucurbitae.

In a key study utilizing Gas Chromatography-Electroantennogram Detection (GC-EAD), volatiles from puréed cucumbers were analyzed to identify compounds that elicit antennal responses in female melon flies. researchgate.netnih.govusda.gov This work identified 31 EAD-active compounds, demonstrating that the melon fly antenna possesses ORNs sensitive to a complex blend of cucumber volatiles. researchgate.netnih.gov Among the most significant cucumber volatiles known to elicit strong EAG responses are C9 aldehydes and alcohols. researchgate.netnih.gov Specifically, (E,Z)-2,6-nonadienal and (E)-2-nonenal have been highlighted as EAD-active, indicating that ORNs on the female B. cucurbitae antenna are finely tuned to detect these structures. researchgate.net Another study noted that nona-2,6-dien-1-ol, the alcohol precursor to the acetate, also elicits physiological responses in Z. cucurbitae. nih.gov Given the structural similarity and shared biosynthetic pathway, it is highly probable that this compound is also detected by the antennal receptors of the melon fly.

Table 1: EAG-Active Cucumber Volatiles and Related Compounds for Bactrocera cucurbitae

| Compound | Compound Class | EAD Activity in B. cucurbitae | Source |

|---|---|---|---|

| (E,Z)-2,6-Nonadienal | Aldehyde | Active | researchgate.net |

| (E)-2-Nonenal | Aldehyde | Active | researchgate.net |

| Nona-2,6-dien-1-ol | Alcohol | Physiologically Active | nih.gov |

| Hexanal | Aldehyde | Active | researchgate.net |

| Acetic Acid | Carboxylic Acid | Active | researchgate.net |

| Benzyl Alcohol | Alcohol | Active | researchgate.net |

This table summarizes findings on compounds structurally or biosynthetically related to this compound, as direct EAG data for the acetate itself is limited. The consistent activity of C9 compounds strongly suggests a corresponding sensitivity to the acetate form.

Single Sensillum Recording (SSR) is a more refined electrophysiological technique that allows researchers to record the action potentials from individual ORNs housed within a single sensillum. nih.govyoutube.com This method provides detailed information about the specificity, sensitivity, and response dynamics of a neuron to a particular odorant. By inserting a recording electrode into a sensillum, it is possible to identify which specific neurons are responsible for detecting a compound like this compound and to characterize their response profile (e.g., excitation, inhibition). nih.gov

Despite the utility of this technique, specific SSR studies that have successfully identified and characterized the response of ORNs to this compound in Bactrocera cucurbitae or other insects have not been reported in the reviewed scientific literature. Such a study would be necessary to pinpoint the exact sensillum type (e.g., basiconic, trichoid) and the specific ORN class that detects this compound, and to determine its response threshold and dose-response curve. The absence of this data represents a gap in the full understanding of the peripheral coding of this key host volatile.

Once an ORN is activated by an odorant, it transmits the signal down its axon to the primary olfactory center of the insect brain, the antennal lobe (AL). The AL is organized into distinct spherical neuropils called glomeruli. According to the "labeled-line" principle of olfactory processing, all ORNs expressing the same type of olfactory receptor project their axons to the same glomerulus. Thus, a specific odorant activates a unique spatial pattern of glomeruli, creating a combinatorial "odor map."

The anatomical organization of the AL has been studied in the genus Bactrocera, revealing a complex array of glomeruli that form the basis of this odor map. However, studies involving glomerular activation mapping (e.g., via calcium imaging or intrinsic optical imaging) specifically in response to this compound have not been published. Therefore, the specific glomerulus or set of glomeruli in the B. cucurbitae antennal lobe that are dedicated to processing information about this compound remain unidentified. Future research using functional imaging would be required to visualize this activation pattern and understand how this compound is represented in the neural space of the AL relative to other host-plant volatiles.

Central Nervous System (CNS) Processing of Olfactory Cues

Following initial processing in the antennal lobe, olfactory information is relayed to higher brain centers by projection neurons (PNs). These PNs extend from the glomeruli of the AL primarily to two key regions of the protocerebrum: the mushroom bodies and the lateral horn. The mushroom bodies are critical for olfactory learning and memory, while the lateral horn is thought to be involved in processing innate behavioral responses to odors.

The specific neural pathways and processing logic within the CNS for this compound have not been elucidated. It is hypothesized that as a key host-plant kairomone, the signal for this compound would be processed in circuits that ultimately trigger innate behaviors such as upwind flight for host location, landing, and oviposition site assessment. The integration of this information with other sensory modalities (e.g., visual cues) and the internal physiological state of the insect (e.g., hunger, gravid state) would occur in these higher-order processing centers. However, without specific neurophysiological studies, the precise CNS circuits activated by this compound remain unknown.

Behavioral Phenotypes Elicited by this compound in Target Organisms

The ultimate measure of a semiochemical's efficacy is the behavioral response it elicits. This compound, as a component of cucumber and melon aroma, acts as a powerful kairomone, signaling the presence of a suitable host resource for the melon fly, B. cucurbitae.

While this compound is not a pheromone for direct conspecific attraction (i.e., a signal released by one individual to attract another of the same species), its role as a host-plant volatile is intrinsically linked to mate-finding behaviors. Many insect species, including tephritid fruit flies, use host plants as rendezvous sites for mating. By guiding both male and female flies to a suitable host, plant kairomones facilitate encounters between the sexes, thereby increasing the probability of successful mating.

Research has demonstrated that female melon flies are strongly attracted to volatiles from cucumbers. researchgate.netscispace.com Early work identified synthetic nonenyl acetates as attractants for female melon flies, establishing the behavioral relevance of this class of compounds. pherobase.com A landmark study by Siderhurst and Jang (2010) successfully created a synthetic blend of nine EAD-active compounds from cucumber that proved highly attractive to female B. cucurbitae in both olfactometer and field experiments. nih.govusda.gov This synthetic blend was significantly more effective at capturing female flies than standard protein baits, indicating the powerful attractive nature of these host volatiles. nih.gov Although the exact contribution of this compound within this blend was not isolated, its presence as a characteristic cucumber volatile suggests it is a key component driving this attraction. The behavior elicited is primarily host-seeking for the purpose of feeding and oviposition, which are critical activities that occur at locations where mate-finding is also optimized.

Table 2: Summary of Behavioral Responses to Cucumber Volatiles in Bactrocera cucurbitae

| Stimulus | Target Organism | Behavioral Response | Significance | Source |

|---|---|---|---|---|

| Synthetic Nonenyl Acetates | B. cucurbitae females | Attraction | Establishes behavioral activity of this compound class. | pherobase.com |

| Natural Cucumber Odor | B. cucurbitae females | Strong Attraction | Confirms cucumber as a potent host attractant. | scispace.com |

Host-Seeking and Oviposition Behaviors

There is currently a lack of specific research data directly implicating this compound as a key attractant or stimulant for host-seeking and oviposition in insects. Studies on the chemical ecology of insects that feed on cucurbits, such as the melon fly, Zeugodacus cucurbitae, have identified complex blends of volatiles that elicit these behaviors. While this compound is a component of these blends, its individual contribution to attracting insects or stimulating egg-laying has not been isolated and quantified in published research. Consequently, no data tables detailing specific research findings on the host-seeking and oviposition behaviors in response to this compound can be generated at this time.

Aggregation and Dispersal Behaviors

Similarly, the scientific literature does not provide direct evidence for the role of this compound as either an aggregation pheromone, promoting the congregation of insects, or as a signal that induces dispersal. Research on insect aggregation and dispersal cues has identified a wide array of chemical structures, but this compound has not been specifically identified as a primary mediator of these behaviors in any insect species studied to date. Without empirical data from laboratory or field studies, it is not possible to construct data tables illustrating the effects of this compound on insect aggregation or dispersal.

Structure Activity Relationship Sar Studies of E,z 2,6 Nonadienyl Acetate Analogues

Impact of Stereoisomeric Configuration on Biological Activity

The stereochemistry of a pheromone molecule is often a crucial determinant of its biological activity. In the case of (E,Z)-2,6-nonadienyl acetate (B1210297), the geometric isomerism at the 2nd and 6th carbon positions is of paramount importance. The natural pheromone possesses an (E) configuration at the second double bond and a (Z) configuration at the sixth. Any deviation from this specific arrangement can lead to a significant loss of activity or even inhibitory effects.

The four possible geometric isomers are:

(E,Z)-2,6-nonadienyl acetate (the natural pheromone)

(Z,Z)-2,6-nonadienyl acetate

(E,E)-2,6-nonadienyl acetate

(Z,E)-2,6-nonadienyl acetate

Table 1: Hypothetical Biological Activity of this compound Stereoisomers Based on General Pheromone SAR Principles

| Stereoisomer | Configuration | Expected Biological Activity |

| This compound | E at C2, Z at C6 | High (Natural Pheromone) |

| (Z,Z)-2,6-nonadienyl acetate | Z at C2, Z at C6 | Low to Inactive |

| (E,E)-2,6-nonadienyl acetate | E at C2, E at C6 | Low to Inactive |

| (Z,E)-2,6-nonadienyl acetate | Z at C2, E at C6 | Low to Inactive/Inhibitory |

Effects of Chain Length and Functional Group Modifications

The carbon chain length and the terminal functional group of a pheromone are also critical for its biological activity. SAR studies involving the modification of these features in analogues of this compound would provide valuable information on the structural requirements of the receptor.

Chain Length Modifications: The nine-carbon backbone of this compound is likely optimal for fitting into the hydrophobic binding pocket of its specific receptor. Shortening or lengthening the carbon chain, even by a single carbon atom, can significantly alter the molecule's van der Waals interactions with the receptor, leading to a decrease in binding affinity and, consequently, a reduction in biological activity. For instance, analogues such as (E,Z)-2,6-octadienyl acetate (one carbon shorter) or (E,Z)-2,6-decadienyl acetate (one carbon longer) would be expected to show diminished activity.

Functional Group Modifications: The acetate ester is a common functional group in lepidopteran pheromones and plays a key role in the molecule's polarity and its ability to form hydrogen bonds or dipole-dipole interactions with the receptor. Replacing the acetate group with other functionalities can have a profound impact on biological activity. For example, replacing the acetate with a hydroxyl group to form (E,Z)-2,6-nonadien-1-ol, or an aldehyde group to form (E,Z)-2,6-nonadienal, would significantly alter the electronic and steric properties of the molecule, likely leading to a change in its interaction with the receptor. The interconversion between acetate, alcohol, and aldehyde functional groups is a known mechanism that contributes to the diversity of pheromone blends in closely related species. nih.gov Studies on other acetate pheromones, such as (Z)-8-dodecenyl acetate, have shown that there are very strict requirements on the shape and electron distribution of the acetate group for a productive interaction with the receptor. nih.gov

Table 2: Predicted Biological Activity of this compound Analogues with Varied Chain Lengths and Functional Groups

| Analogue | Modification | Expected Biological Activity |

| (E,Z)-2,6-Octadienyl acetate | Chain Shortening (C8) | Reduced |

| (E,Z)-2,6-Decadienyl acetate | Chain Lengthening (C10) | Reduced |

| (E,Z)-2,6-Nonadien-1-ol | Functional Group (Alcohol) | Significantly Altered/Reduced |

| (E,Z)-2,6-Nonadienal | Functional Group (Aldehyde) | Significantly Altered/Reduced |

| (E,Z)-2,6-Nonadienyl propionate | Functional Group (Propionate) | Potentially Reduced |

Computational Modeling and Receptor Binding Affinity Predictions

In recent years, computational methods such as molecular docking have become invaluable tools in SAR studies. These in silico techniques allow for the prediction of how a ligand (the pheromone analogue) will bind to a target protein (the olfactory receptor or odorant-binding protein). By creating a three-dimensional model of the receptor's binding site, it is possible to simulate the docking of various analogues and calculate their predicted binding affinities.

For this compound and its analogues, computational modeling could be used to:

Visualize the binding mode of the natural pheromone within the receptor.

Identify key amino acid residues in the binding pocket that interact with the pheromone.

Predict the binding energies of different stereoisomers, chain-length variants, and functional group analogues.

Guide the synthesis of novel analogues with potentially higher binding affinities.

Molecular docking studies on odorant-binding proteins of other insects have successfully identified key amino acid residues, such as tryptophan, that are crucial for the recognition of acetate pheromones. researchgate.net Similar studies on the receptor for this compound would be instrumental in understanding the molecular basis of its perception. The predicted binding affinities from these computational models can then be correlated with experimental data from bioassays to build a robust SAR model.

Table 3: Illustrative Predicted Binding Affinities of this compound Analogues from a Hypothetical Computational Model

| Analogue | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| (Z,Z)-2,6-Nonadienyl acetate | -5.2 |

| (E,Z)-2,6-Decadienyl acetate | -7.1 |

| (E,Z)-2,6-Nonadien-1-ol | -6.5 |

Note: These values are hypothetical and for illustrative purposes only.

Bioassays for Functional Elucidation of Synthesized Analogues

The biological activity of synthesized analogues of this compound must ultimately be confirmed through biological assays. These assays can range from electrophysiological recordings at the level of the insect's antenna to behavioral studies observing the whole organism's response.

Electroantennography (EAG): This technique measures the electrical response of the entire antenna to a chemical stimulus. By exposing an isolated insect antenna to a puff of air containing a specific analogue, the resulting change in electrical potential can be recorded. The magnitude of the EAG response is generally proportional to the number of olfactory neurons that are stimulated, providing a quantitative measure of the analogue's ability to elicit a peripheral neural response. EAG is a powerful tool for rapidly screening a large number of analogues and identifying those that are biologically active.

Single-Sensillum Recording (SSR): This is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons. SSR can provide more detailed information about the specificity of different neuron types for particular analogues and can help to distinguish between agonists and antagonists.

Behavioral Assays: These assays assess the effect of an analogue on the insect's behavior. Common behavioral assays include:

Wind Tunnel Assays: These are used to observe the upwind flight behavior of male insects in response to a plume of the analogue. This can reveal whether an analogue is attractive, repellent, or has no effect on flight behavior.

Field Trapping: This involves baiting traps with the synthesized analogues and placing them in the natural habitat of the insect. The number of insects caught in the baited traps compared to control traps provides a direct measure of the analogue's attractiveness under field conditions.

The results from these various bioassays are essential for validating the predictions from computational models and for building a comprehensive understanding of the structure-activity relationships of this compound analogues.

Table 4: Representative Bioassay Results for Hypothetical this compound Analogues

| Analogue | EAG Response (Normalized to Pheromone) | Wind Tunnel Attraction |

| This compound | 100% | Strong |

| (Z,E)-2,6-Nonadienyl acetate | 15% | None/Inhibitory |

| (E,Z)-2,6-Decadienyl acetate | 60% | Weak |

| (E,Z)-2,6-Nonadien-1-ol | 45% | Weak |

Note: These results are illustrative and based on general principles of pheromone bioassays.

Advanced Analytical Techniques for Trace Detection and Quantification of E,z 2,6 Nonadienyl Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like (E,Z)-2,6-nonadienyl acetate (B1210297). omicsonline.orgchemijournal.com This hyphenated technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. chemijournal.comijarnd.com In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and polarity on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification, which can be compared against spectral libraries for confirmation. nih.gov For instance, the identification of (E,Z)-2,6-nonadienyl acetate in honeydew melon has been successfully achieved using gas chromatography coupled to a triple quadrupole mass spectrometer. researchgate.net

Method development in GC-MS for this compound focuses on optimizing parameters to achieve maximum sensitivity and resolution. Key considerations include the selection of the GC column, temperature programming of the oven, and the ionization mode of the mass spectrometer.

| Parameter | Typical Setting for Volatile Acetate Analysis | Purpose |

| GC Column | DB-5ms (30-60 m x 0.25 mm x 0.25-1 µm) | A non-polar column providing good separation for a wide range of volatile compounds. hst-j.orgmdpi.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. hst-j.orgmdpi.com |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column at a constant flow rate (e.g., 1.2 mL/min). hst-j.org |

| Oven Program | Initial temp 35-50°C, ramp 5°C/min to 250°C | A programmed temperature gradient is crucial for separating compounds with different boiling points in a complex mixture. hst-j.orgmdpi.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. mdpi.comacs.org |

| Mass Scan Range | m/z 35-400 | Captures the molecular ion and characteristic fragment ions of this compound and similar compounds. mdpi.com |

This table presents typical starting parameters for the GC-MS analysis of volatile compounds like this compound. Actual parameters must be optimized for specific instrumentation and sample matrices.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com It utilizes a fused silica fiber coated with a sorbent material to extract and concentrate analytes from a sample's headspace or directly from a liquid matrix. tdl.orgmdpi.com This method is particularly advantageous for trace analysis as it integrates sampling, extraction, and preconcentration into a single step. mdpi.com

In the context of this compound, Headspace SPME (HS-SPME) is commonly employed. The fiber is exposed to the vapor phase above the sample, allowing volatile compounds to partition onto the fiber coating. The fiber is then retracted and inserted directly into the hot GC injector, where the trapped analytes are thermally desorbed onto the analytical column. mdpi.com This technique is highly effective for creating a volatile profile of a sample, making it a cornerstone in plant metabolomics and food analysis. nih.govmdpi.com The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes.

While GC-MS can identify and quantify the chemical components of a sample, it does not provide information about their sensory impact. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by splitting the effluent from the GC column between a mass spectrometer and a sniffing port. gcms.cz A trained sensory panelist or analyst sniffs the eluting compounds and records the time, duration, and description of any perceived aromas.

The advent of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, has significantly advanced metabolomic profiling. mdpi.comnih.gov When coupled with GC, HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This precision allows for the determination of the elemental composition of an unknown compound from its molecular ion, greatly enhancing the confidence of identification. mdpi.comnih.gov

For this compound (C11H18O2, molecular weight: 182.26 g/mol ), HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govfoodb.ca In complex metabolomic studies of plants or microorganisms, where thousands of volatile compounds may be present, the enhanced specificity of GC-HRMS is crucial for untangling complex metabolic pathways and identifying novel compounds without relying solely on library matching. mdpi.comebrary.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. mmu.ac.ukomicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. weebly.com For this compound, 1D NMR experiments like ¹H and ¹³C NMR would confirm the presence of key functional groups (acetate methyl, methylene groups adjacent to the oxygen and double bonds, and vinylic protons) and their connectivity.

Furthermore, 2D NMR techniques are instrumental in assembling the complete molecular structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is critical for connecting different structural fragments. omicsonline.org

Beyond structural confirmation, NMR is also a powerful tool for assessing the purity of a sample. The quantitative nature of the NMR signal allows for the determination of the relative amounts of the target compound and any impurities present, without the need for identical response factors as in chromatography.

Microextraction and Preconcentration Techniques for Environmental and Biological Matrices

Detecting trace amounts of semiochemicals like this compound in complex environmental (e.g., water, air) or biological (e.g., plasma, tissue) matrices requires effective sample preparation to isolate and concentrate the analyte. nih.gov Microextraction techniques are modern, miniaturized sample preparation methods that offer high enrichment factors while minimizing solvent consumption and waste, aligning with the principles of green analytical chemistry. mdpi.comnih.gov

Several microextraction techniques are applicable:

Solid-Phase Microextraction (SPME): As discussed previously (7.1.1), SPME is a leading technique for extracting volatiles from various matrices. tdl.orgmdpi.com

Liquid-Phase Microextraction (LPME): This technique uses a small volume of a water-immiscible solvent to extract analytes from an aqueous sample. mdpi.com Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME), which offer high preconcentration factors. nih.gov

Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a thick layer of sorbent (polydimethylsiloxane) is used to extract analytes from a liquid sample. It offers a larger sorbent volume compared to SPME, often resulting in higher recovery and sensitivity.

These techniques effectively remove matrix interferences and concentrate the analyte to levels detectable by instruments like GC-MS. nih.gov

| Technique | Extraction Phase | Principle | Key Advantage |

| SPME | Solid polymer coating on a fiber | Partitioning of analytes from sample to fiber coating. nih.gov | Solvent-free, fast, and easily automated. mdpi.com |

| HF-LPME | Microliter volume of solvent in a porous hollow fiber | Transfer of analytes from the sample through a liquid membrane into an acceptor phase. nih.gov | High enrichment factor, excellent sample cleanup. |

| SBSE | Solid polymer coating on a stir bar | Partitioning of analytes from the sample into the sorbent while stirring. | High extraction capacity due to larger sorbent volume. |

| DLLME | Dispersed microdroplets of extraction solvent | A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into the aqueous sample, maximizing surface area for rapid extraction. mdpi.com | Extremely fast extraction equilibrium. |

This table summarizes key microextraction techniques suitable for the preconcentration of this compound from various sample matrices.

Hyphenated Techniques in Comprehensive Semiochemical Analysis

The analysis of semiochemicals often involves complex mixtures where a single analytical technique may not provide sufficient information. Hyphenated techniques, which couple two or more analytical instruments, offer a more comprehensive analysis. chemijournal.comijarnd.com The combination of a separation technique with a spectroscopic detection method is particularly powerful. ijarnd.com

The quintessential example is GC-MS, which combines separation with identification. omicsonline.orgchemijournal.com However, more advanced hyphenations are also employed. For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides vastly increased peak capacity and resolving power, allowing for the separation of hundreds or even thousands of compounds in a single run. This is invaluable for detailed metabolomic or semiochemical profiling.

Other relevant hyphenated systems include:

LC-MS (Liquid Chromatography-Mass Spectrometry): While less common for highly volatile compounds, it is essential for analyzing less volatile or thermally unstable precursors or metabolites of this compound. omicsonline.org

GC-IR (Gas Chromatography-Infrared Spectroscopy): Provides information on the functional groups of a molecule, which can help distinguish between structural isomers that may have similar mass spectra.

These multi-instrumental approaches provide complementary information, leading to a more complete and confident characterization of this compound and its role within a complex chemical system. chemijournal.comsemanticscholar.org

Ecological Impact and Environmental Fate of E,z 2,6 Nonadienyl Acetate

Degradation Pathways in Environmental Compartments (e.g., soil, water, air, plant surfaces)

The environmental degradation of (E,Z)-2,6-nonadienyl acetate (B1210297) is expected to be governed by several key processes, including hydrolysis, photolysis, and biodegradation. As an ester, it is susceptible to hydrolysis, a chemical reaction with water that would break it down into (E,Z)-2,6-nonadienol and acetic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. In the atmosphere, volatile organic compounds like (E,Z)-2,6-nonadienyl acetate are likely to be degraded by reacting with hydroxyl radicals.

On soil and plant surfaces, a combination of biotic and abiotic processes will contribute to its degradation. While specific studies on this compound are lacking, research on other aliphatic esters used in agriculture and fragrances suggests that biodegradation is a significant pathway. The double bonds in the nonadienyl portion of the molecule may also be susceptible to oxidation and other chemical transformations.

| Process | Environmental Compartment | Expected Products | Influencing Factors |

| Hydrolysis | Water, moist soil | (E,Z)-2,6-nonadienol, Acetic acid | pH, temperature |

| Photolysis | Air, water surface, plant surfaces | Various smaller organic molecules | Wavelength and intensity of light |

| Biodegradation | Soil, water, sediment | Carbon dioxide, water, biomass | Microbial population, nutrient availability, oxygen levels |

Microbial and Enzymatic Biotransformation in Ecosystems

The biotransformation of this compound in ecosystems is anticipated to be primarily driven by microbial activity. Microorganisms possess a wide array of enzymes, such as esterases and oxidoreductases, that can break down this compound. The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bond, catalyzed by esterases, yielding the corresponding alcohol, (E,Z)-2,6-nonadienol, and acetic acid. Both of these products are generally readily biodegradable.

Following the initial hydrolysis, the resulting unsaturated alcohol and acetic acid can be further metabolized by microorganisms through various metabolic pathways. Acetic acid is a common metabolite in microbial metabolism and can be readily utilized as a carbon source. The unsaturated alcohol, (E,Z)-2,6-nonadienol, would likely undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways such as the beta-oxidation pathway. The presence of double bonds may require specific enzymatic machinery for their saturation or cleavage.

| Enzyme Class | Reaction Catalyzed | Substrate | Products |

| Esterases | Hydrolysis | This compound | (E,Z)-2,6-Nonadienol, Acetic acid |

| Alcohol Dehydrogenases | Oxidation | (E,Z)-2,6-Nonadienol | (E,Z)-2,6-Nonadienal |

| Aldehyde Dehydrogenases | Oxidation | (E,Z)-2,6-Nonadienal | (E,Z)-2,6-Nonadienoic acid |

Persistence and Dispersion Dynamics in Natural Habitats and Agronomic Settings

The persistence of this compound in the environment is expected to be relatively low. Its susceptibility to hydrolysis and biodegradation suggests a limited half-life in soil and aquatic environments. However, the actual persistence will depend on a variety of environmental factors. For instance, in cold, sterile, or anaerobic conditions, its degradation rate would be significantly reduced.

In terms of dispersion, as a semi-volatile organic compound, this compound has the potential to be transported in the atmosphere over short to moderate distances. Its partitioning between air, water, and soil will be governed by its physical-chemical properties, such as its vapor pressure and octanol-water partition coefficient (Log Kow). A higher Log Kow would suggest a greater tendency to adsorb to soil organic matter and bioaccumulate in organisms. While specific data for this compound is scarce, its structure suggests a moderate Log Kow, indicating some potential for sorption to organic matter in soil and sediment, which could affect its mobility and bioavailability.

| Property | Predicted/Estimated Value | Implication for Environmental Fate |

| Molecular Weight | 182.26 g/mol | Influences volatility and transport |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.5 (estimated) | Moderate potential for bioaccumulation and sorption to soil/sediment |

| Water Solubility | Low (estimated) | Limited mobility in aqueous phase |

| Vapor Pressure | Low (estimated) | Potential for volatilization from surfaces |

Interactions with Non-Target Organisms and Broader Ecological Implications

The ecological implications of this compound on non-target organisms are not well-documented. However, as a fragrance ingredient, it is released into aquatic environments through wastewater treatment plants. The potential for aquatic toxicity is a key concern for many fragrance materials.

In the terrestrial environment, the impact on soil-dwelling organisms and beneficial insects would also need to be considered, especially if used in agricultural settings. Given its use as a fragrance, the concentrations in the environment are expected to be low. However, continuous release could lead to chronic exposure in certain localized areas. The broader ecological implications would depend on its persistence, bioaccumulation potential, and the sensitivity of various non-target species.

| Organism Group | Potential Effects | Data Availability for this compound |

| Aquatic Invertebrates (e.g., Daphnia) | Acute and chronic toxicity, reproductive effects | Not available |

| Fish | Acute and chronic toxicity, developmental effects | Not available |

| Algae | Inhibition of growth | Not available |

| Soil Organisms (e.g., earthworms, microbes) | Effects on survival, reproduction, and microbial community structure | Not available |

| Non-target Insects (e.g., pollinators) | Behavioral effects, toxicity | Not available |

Strategic Research Applications of E,z 2,6 Nonadienyl Acetate in Integrated Ecological Management

Monitoring and Surveillance Technologies for Population Dynamics

Effective pest management relies on accurate monitoring of insect populations to inform intervention strategies. (E,Z)-2,6-Nonadienyl acetate (B1210297), as a kairomone, or a chemical cue beneficial to the receiver, can be integrated into advanced surveillance technologies to improve the detection and tracking of specific pest species, particularly those that use cucurbits and other plants emitting this volatile as hosts.

Trap Design and Deployment for Semiochemical-Mediated Insect Monitoring

The use of (E,Z)-2,6-nonadienyl acetate as a lure in insect traps is a key application for monitoring pest populations like the melon fly (Bactrocera cucurbitae) and cucumber beetles (Acalymma vittatum and Diabrotica spp.). The design and deployment of these traps are critical for maximizing capture efficiency.

Trap Design: Trap designs are often optimized to exploit both the visual and olfactory cues that attract target insects.

Visual Cues: The color yellow is highly attractive to many pests of cucurbits, and traps are often constructed from yellow plastic cups, containers, or sticky cards to serve as a powerful visual stimulus. youtube.comyoutube.com

Olfactory Lures: The semiochemical lure is the central component. While specific commercial lures for cucumber beetles may contain aggregation pheromones like vittatalactone, the addition of host plant volatiles such as this compound can enhance attractiveness. arbico-organics.com Lures are typically formulated in slow-release dispensers, such as rubber septa, polyethylene bags, or specialized membrane dispensers, to ensure a consistent emission rate over several weeks. researchgate.netgoogle.com

Capture Mechanism: Traps can be designed as "sticky traps," where insects are caught on an adhesive-coated surface, or as container traps where insects enter through small holes and are captured within the device, often in a liquid solution. homesteadhow-to.commedium.com

Deployment Strategies: Strategic placement of traps is crucial for effective population monitoring.

Timing: Traps are typically deployed early in the season to detect the first emergence of overwintering adult pests before they can establish on vulnerable crops. gigvvy.com

Density and Placement: For monitoring purposes, a density of one trap per 2,000 sq. ft. is often recommended. For mass trapping aimed at population reduction, the density is increased significantly to one trap per 400 sq. ft. arbico-organics.com Traps should be placed at crop height, close enough to the plants to intercept host-seeking insects but without touching the foliage. homesteadhow-to.com

Table 1: Comparison of Trap Components for Monitoring Pests Attracted to Host Volatiles

| Component | Type | Function | Target Pests |

|---|---|---|---|

| Attractant | This compound (as kairomone) | Simulates host plant odor to attract pests. | Melon Fly, Cucumber Beetle |

| Visual Cue | Yellow-colored surfaces | Attracts insects visually. | Cucumber Beetle, various fruit flies |

| Dispenser | Rubber septa, polymer matrix, sachets | Provides slow, controlled release of the attractant. | General use for semiochemicals |

| Trap Body | Sticky cards, plastic cups, gallon jugs | Contains the lure and captures the insect. | Various flying insects |

Remote Sensing and Automated Detection Systems for Volatile Signals

Modern advancements in sensor technology offer the potential for real-time, automated monitoring of volatile signals like this compound. These systems can provide immediate data on pest presence and density without the need for manual trap inspection.

The primary technology in this area is the electronic nose (e-nose) , a device equipped with an array of gas sensors that generate a unique "fingerprint" for a specific volatile organic compound or blend. nih.gov

Mechanism: An e-nose mimics the mammalian olfactory system by using a sensor array to detect VOCs, a data processing unit, and pattern recognition software to identify the chemical signature. oup.com

Application in Agriculture: E-noses are being developed for various agricultural purposes, including detecting pests in stored grain and monitoring plant diseases through the analysis of emitted VOCs. thegoodscentscompany.comresearchgate.net For instance, they can be integrated into "smart traps" for fruit flies. agrifarming.org These traps use sensors to automatically detect and count insects, distinguishing between target and non-target species by analyzing wingbeat frequency or using image-based identification. gigvvy.comnih.govresearchgate.net

While direct research on e-nose systems calibrated specifically for this compound is not widely documented, the technology is capable of detecting acetate esters and other VOCs. oup.com Integrating an e-nose or other air quality sensors into a trap could allow for the real-time detection of the volatile plume from the lure, confirming its operational status, and automatically counting attracted pests, thus revolutionizing population surveillance. mdpi.com

Behavioral Manipulation Strategies in Ecological Systems

Beyond monitoring, this compound can be a component in strategies designed to actively manipulate insect behavior for population control. These methods aim to reduce pest numbers by disrupting mating, luring them to a fatal source, or repelling them from a protected area.

Mating Disruption Techniques and Dispenser Development

Mating disruption is a widely successful pest control technique that involves saturating an area with a synthetic sex pheromone to prevent males from locating females, thereby reducing mating and subsequent offspring. mdpi.com While this strategy traditionally relies on species-specific sex pheromones, such as various acetate esters used for moth control, the use of this compound for this purpose is not documented in existing research. This is likely because it functions as a host-plant kairomone, which is generally not species-specific enough to be effective for mating disruption.